molecular formula C14H13NOS B12843053 (S)-5-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole

(S)-5-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole

Cat. No.: B12843053
M. Wt: 243.33 g/mol
InChI Key: ITGLEXFUOYJYSZ-LBPRGKRZSA-N
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Description

(S)-5-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a benzyl group, a thiophene ring, and a dihydrooxazole ringThe presence of the thiophene ring, a sulfur-containing heterocycle, adds to its chemical versatility and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be employed to synthesize thiophene derivatives . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring is particularly reactive and can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiophene ring.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the oxazole ring.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce amines.

Scientific Research Applications

(S)-5-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-5-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. For instance, thiophene derivatives have been shown to inhibit certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler sulfur-containing heterocycle with similar reactivity.

    Benzothiophene: Contains a fused benzene and thiophene ring, offering different electronic properties.

    Oxazole: A five-membered ring containing oxygen and nitrogen, similar to the dihydrooxazole ring in the compound.

Uniqueness

(S)-5-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole is unique due to the combination of its structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

(5S)-5-benzyl-2-thiophen-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C14H13NOS/c1-2-5-11(6-3-1)9-12-10-15-14(16-12)13-7-4-8-17-13/h1-8,12H,9-10H2/t12-/m0/s1

InChI Key

ITGLEXFUOYJYSZ-LBPRGKRZSA-N

Isomeric SMILES

C1[C@@H](OC(=N1)C2=CC=CS2)CC3=CC=CC=C3

Canonical SMILES

C1C(OC(=N1)C2=CC=CS2)CC3=CC=CC=C3

Origin of Product

United States

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